molecular formula C13H10N2O7S B2655234 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid CAS No. 328028-25-7

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2655234
CAS No.: 328028-25-7
M. Wt: 338.29
InChI Key: VBKASXGVBZDKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C13H10N2O7S It is characterized by the presence of both hydroxyl and nitro groups attached to a benzoic acid core, along with a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps. One common method includes the nitration of benzenesulfonamide followed by coupling with salicylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and purification systems to achieve the necessary yield and quality. The specific details of these methods are often proprietary to the manufacturing companies .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group may also contribute to the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c16-12-5-4-8(6-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKASXGVBZDKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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